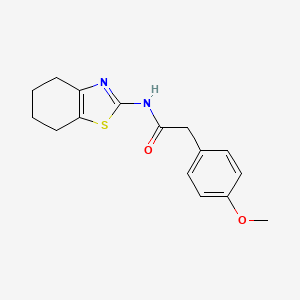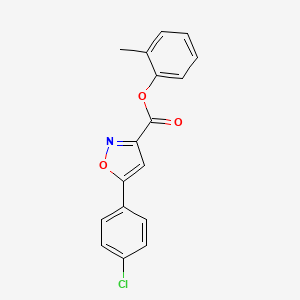![molecular formula C15H18N2O2S B11358861 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide](/img/structure/B11358861.png)
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 4-methoxyphenyl group is introduced through substitution reactions, often using appropriate aryl halides.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial and fungal infections, inflammation, and cancer.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H18N2O2S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C15H18N2O2S/c1-10(2)14(18)16-8-12-9-20-15(17-12)11-4-6-13(19-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,16,18) |
InChI Key |
ZMTVBFJUSFXBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11358778.png)
![N-(1-methoxypropan-2-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11358791.png)
![4-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B11358803.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B11358808.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11358809.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11358817.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide](/img/structure/B11358824.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11358830.png)


![4-fluoro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11358847.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11358864.png)

![5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11358870.png)
